Cas no 65920-52-7 (PIPERIDINE, 4-(3-BROMOPROPYL)-, HYDROBROMIDE)

PIPERIDINE, 4-(3-BROMOPROPYL)-, HYDROBROMIDE structure
65920-52-7 structure
Product Name:PIPERIDINE, 4-(3-BROMOPROPYL)-, HYDROBROMIDE
CAS No:65920-52-7
MF:C8H17Br2N
MW:287.035280942917
CID:3498473
PubChem ID:13503215
Update Time:2025-04-23

PIPERIDINE, 4-(3-BROMOPROPYL)-, HYDROBROMIDE Chemical and Physical Properties

Names and Identifiers

    • PIPERIDINE, 4-(3-BROMOPROPYL)-, HYDROBROMIDE
    • 4-(3-Bromopropyl)piperidine hydrobromide
    • NNPXDOJMXIRRCB-UHFFFAOYSA-N
    • 65920-52-7
    • 4-(3'-bromopropyl)-piperidine hydrobromide
    • SCHEMBL11269806
    • Inchi: 1S/C8H16BrN.BrH/c9-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-7H2;1H
    • InChI Key: NNPXDOJMXIRRCB-UHFFFAOYSA-N
    • SMILES: C(C1CCNCC1)CCBr.Br

Computed Properties

  • Exact Mass: 286.97073Da
  • Monoisotopic Mass: 284.97277Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 79.3
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

PIPERIDINE, 4-(3-BROMOPROPYL)-, HYDROBROMIDE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A129008355-5g
4-(3-Bromopropyl)piperidine hydrobromide
65920-52-7 95%
5g
$2190.90 2023-09-01
Alichem
A129008355-10g
4-(3-Bromopropyl)piperidine hydrobromide
65920-52-7 95%
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$2785.86 2023-09-01
Alichem
A129008355-25g
4-(3-Bromopropyl)piperidine hydrobromide
65920-52-7 95%
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$4968.72 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740132-1g
4-(3-Bromopropyl)piperidine hydrobromide
65920-52-7 98%
1g
¥6925.00 2024-05-05

Additional information on PIPERIDINE, 4-(3-BROMOPROPYL)-, HYDROBROMIDE

4-(3-Bromopropyl)piperidine hydrobromide: A Comprehensive Overview

4-(3-Bromopropyl)piperidine hydrobromide, also known by its CAS number 65920-52-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a bromide salt of 4-(3-bromopropyl)piperidine, which belongs to the broader class of piperidine derivatives. Piperidine itself is a six-membered cyclic amine, and its derivatives are widely used in drug discovery and development due to their structural versatility and potential bioactivity.

The structure of 4-(3-bromopropyl)piperidine hydrobromide consists of a piperidine ring with a 3-bromopropyl substituent at the 4-position. This substitution pattern introduces unique electronic and steric properties, making it an interesting candidate for various chemical reactions and biological assays. The hydrobromide form of the compound is particularly useful in pharmaceutical applications due to its enhanced solubility and stability compared to the free base.

Recent studies have highlighted the potential of piperidine derivatives in the development of novel therapeutic agents. For instance, researchers have explored the use of 4-(3-bromopropyl)piperidine hydrobromide as a building block for constructing complex molecules with desired pharmacokinetic profiles. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis.

In terms of synthesis, 4-(3-bromopropyl)piperidine hydrobromide can be prepared through various methods, including alkylation of piperidine with bromoalkanes or through ring-opening reactions of epoxides. The choice of synthetic pathway depends on the starting materials and desired purity levels. Advanced purification techniques, such as chromatography and crystallization, are often employed to ensure high-quality product standards.

The application of this compound extends beyond traditional organic synthesis. It has been utilized in medicinal chemistry for designing molecules targeting various biological pathways. For example, studies have shown that certain piperidine derivatives exhibit activity against enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. While 4-(3-bromopropyl)piperidine hydrobromide itself may not be directly bioactive, its role as an intermediate in drug design is invaluable.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing this compound. These methods provide detailed insights into its molecular structure and purity, ensuring that it meets rigorous quality control standards required for research and development purposes.

In conclusion, 4-(3-bromopropyl)piperidine hydrobromide stands out as a versatile compound with diverse applications in organic chemistry and pharmacology. Its unique structure, coupled with advancements in synthetic methodologies and analytical techniques, positions it as a key player in the ongoing quest for innovative therapeutic solutions.

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